molecular formula C22H20N2O3 B3471462 ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate

ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate

Cat. No.: B3471462
M. Wt: 360.4 g/mol
InChI Key: HARHFQJTAHDUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate is a compound with the molecular formula C22H20N2O3 . It is an ester, which is a class of compounds that are readily synthesized and naturally abundant .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate group attached to an ethyl group and a diphenylamino group .


Chemical Reactions Analysis

Esters, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .


Physical and Chemical Properties Analysis

This compound is a compound with an average mass of 360.406 Da and a mono-isotopic mass of 360.147400 Da . It has been characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .

Safety and Hazards

While specific safety data for ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion, inhalation, and contact with skin and eyes .

Future Directions

Given its structural versatility and ability to undergo substitutions, para-aminobenzoic acid (PABA), a building block in pharmaceuticals, is great for the development of a wide range of novel molecules with potential medical applications . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate plays a crucial role in biochemical reactions, particularly as a photoinitiator. It interacts with enzymes, proteins, and other biomolecules to initiate and propagate photochemical reactions. This compound is known to interact with camphorquinone, forming a self-adhesive composite used in dental materials . The nature of these interactions involves the absorption of light, leading to the generation of reactive species that can initiate polymerization reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It acts as a photoinitiator in cell encapsulation applications, affecting cell function by initiating polymerization reactions that can encapsulate cells . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by generating reactive species upon light absorption, which can then interact with cellular components.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a photoinitiator. Upon exposure to light, this compound absorbs photons and undergoes a photochemical reaction to produce reactive species. These reactive species can then interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The binding interactions with biomolecules are crucial for its function as a photoinitiator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions but can degrade over time, affecting its efficacy as a photoinitiator . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively initiate photochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and overall health . Understanding the dosage effects is crucial for optimizing its use in various applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a photoinitiator. The metabolic flux and levels of metabolites can be affected by this compound, influencing its overall efficacy and impact on biochemical processes . The interactions with metabolic enzymes are essential for its role in initiating and propagating photochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding its transport and distribution mechanisms is important for optimizing its use in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . The subcellular localization is crucial for its role as a photoinitiator, influencing its interactions with biomolecules and overall efficacy.

Properties

IUPAC Name

ethyl 4-(diphenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-27-21(25)17-13-15-18(16-14-17)23-22(26)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARHFQJTAHDUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.